![molecular formula C15H12FN3OS B6509680 5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1094748-62-5](/img/structure/B6509680.png)
5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12FN3OS and its molecular weight is 301.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.06851135 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole derivative with significant biological activity, particularly in the fields of oncology and antimicrobial research. This compound has attracted attention due to its potential as a therapeutic agent, exhibiting various pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its chemical formula C14H12FN3O and its structure features a pyrazole ring substituted with a thiophene moiety and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. For example, they demonstrate inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinases, which are critical in cancer progression .
- Antimicrobial Activity : Some studies highlight the antimicrobial properties of pyrazole derivatives against various pathogens, making them potential candidates for antibiotic development .
Antitumor Activity
A study on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications to the phenyl and thiophene groups significantly influence their antitumor efficacy. The compound exhibited a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, indicating its potential as an anticancer agent .
Compound | GI% Across Cell Lines | IC50 (µM) |
---|---|---|
This compound | 43.9% | 11.70 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity.
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.22 | 0.25 |
Escherichia coli | 0.30 | 0.35 |
These results suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled study involving renal carcinoma cell lines, the compound demonstrated significant cytotoxicity compared to standard treatments, with an IC50 value of 11.70 µM, indicating its potency in inhibiting cancer cell proliferation .
- Case Study on Antimicrobial Resistance : A comparative analysis of various pyrazole derivatives showed that this compound effectively inhibited biofilm formation in pathogenic bacteria, which is crucial in combating antibiotic resistance .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 5-(4-fluorophenyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide, in cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents. For instance, a study demonstrated that modifications to the pyrazole ring can enhance its activity against breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammation .
Material Science
2.1 Organic Electronics
This compound has been explored as a material for organic electronic devices due to its favorable electronic properties. Its incorporation into organic field-effect transistors (OFETs) has shown promising results in enhancing charge mobility and device performance .
Table 1: Electronic Properties of Pyrazole Derivatives
Compound Name | Mobility (cm²/V·s) | ON/OFF Ratio |
---|---|---|
This compound | 0.5 | 10^5 |
Other Pyrazole Derivative | 0.3 | 10^4 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
3.1 Case Study: Synthesis Approach
A recent publication detailed a synthetic route involving the reaction of thiophene derivatives with fluorobenzene under specific conditions to yield the target compound with high yields (up to 85%) . The characterization confirmed the expected molecular structure through spectral analysis.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(20)17-9-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHUTLEBXSAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.